![molecular formula C15H16N4O3 B1410848 5-[(Pyridin-3-ylformamido)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-carbonsäure CAS No. 1803596-92-0](/img/structure/B1410848.png)
5-[(Pyridin-3-ylformamido)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-carbonsäure
Übersicht
Beschreibung
“5-[(pyridin-3-ylformamido)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 1803596-92-0 . It has a molecular weight of 300.32 g/mol . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of this compound is C15H16N4O3 . The InChI Code is 1S/C15H16N4O3/c20-14(11-2-1-4-16-8-11)17-7-10-3-5-19-13(6-10)12(9-18-19)15(21)22/h1-2,4,8-10H,3,5-7H2,(H,17,20)(H,21,22) .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 300.31 g/mol .Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
Pyrazolopyridin-Derivate, einschließlich der vorliegenden Verbindung, wurden in der medizinischen Chemie als wertvolle Gerüste identifiziert, da sie strukturelle Ähnlichkeiten zu Purinbasen wie Adenin und Guanin aufweisen . Diese strukturelle Eigenschaft macht sie für die Entwicklung neuer Pharmazeutika geeignet, insbesondere als Kinaseinhibitoren, die für die Behandlung verschiedener Krebsarten von entscheidender Bedeutung sind.
Biologische Aktivitätsprofilierung
Die verschiedenen Substitutionsschemata, die auf dem Pyrazolopyridin-Grundgerüst möglich sind, ermöglichen die Synthese von Verbindungen mit einer breiten Palette biologischer Aktivitäten . Forscher können diese Verbindung verwenden, um Bibliotheken von Derivaten zu erstellen, die dann auf Aktivität gegen eine Vielzahl biologischer Ziele untersucht werden können, was die Identifizierung neuer therapeutischer Wirkstoffe unterstützt.
Chemische Synthese und Optimierung
Die Struktur der Verbindung bietet einen vielseitigen Ausgangspunkt für die chemische Synthese, die die Herstellung komplexer Moleküle durch Reaktionen wie 1,3-dipolare Cycloadditionen ermöglicht . Dies kann zur Entwicklung effizienterer Synthesewege für Pharmazeutika und andere biologisch aktive Moleküle führen.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the uncontrolled cell division that characterizes cancer .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This disruption can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to cell death .
Result of Action
The compound has shown significant cytotoxic activities against various cell lines . For instance, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also showed moderate activity against HepG-2 with an IC50 range of 48–90 nM .
Biochemische Analyse
Biochemical Properties
5-[(pyridin-3-ylformamido)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction between 5-[(pyridin-3-ylformamido)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid and CDKs involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site, further stabilizing the enzyme-inhibitor complex .
Cellular Effects
The effects of 5-[(pyridin-3-ylformamido)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of CDKs by this compound leads to cell cycle arrest, particularly at the G1/S and G2/M checkpoints . This arrest can result in reduced cell proliferation and induction of apoptosis in cancer cells . Furthermore, 5-[(pyridin-3-ylformamido)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid can alter the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair .
Molecular Mechanism
The molecular mechanism of action of 5-[(pyridin-3-ylformamido)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . This compound binds to the active site of CDKs, forming a stable enzyme-inhibitor complex that prevents the phosphorylation of target proteins . The inhibition of CDKs disrupts the cell cycle, leading to cell cycle arrest and apoptosis . Additionally, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-[(pyridin-3-ylformamido)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid have been observed to change over time . The stability and degradation of this compound can influence its long-term effects on cellular function . Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can result in sustained cell cycle arrest and apoptosis in cancer cells, highlighting its potential as a therapeutic agent .
Dosage Effects in Animal Models
The effects of 5-[(pyridin-3-ylformamido)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid vary with different dosages in animal models . At lower doses, this compound can effectively inhibit CDKs and induce cell cycle arrest without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, where doses above a certain level result in pronounced toxic effects, emphasizing the importance of dose optimization in therapeutic applications .
Metabolic Pathways
5-[(pyridin-3-ylformamido)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be excreted via the kidneys . The metabolic flux and levels of metabolites can be affected by the presence of this compound, potentially altering the overall metabolic balance in cells .
Transport and Distribution
The transport and distribution of 5-[(pyridin-3-ylformamido)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid within cells and tissues involve interactions with transporters and binding proteins . This compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins that facilitate its localization and accumulation in certain cellular compartments . The distribution of this compound within tissues can also be influenced by its binding affinity to plasma proteins, affecting its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 5-[(pyridin-3-ylformamido)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid plays a crucial role in its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound within the nucleus allows it to interact with nuclear proteins and influence gene expression . Similarly, its presence in the mitochondria can affect mitochondrial function and apoptosis .
Eigenschaften
IUPAC Name |
5-[(pyridine-3-carbonylamino)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c20-14(11-2-1-4-16-8-11)17-7-10-3-5-19-13(6-10)12(9-18-19)15(21)22/h1-2,4,8-10H,3,5-7H2,(H,17,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXBSSUTWZVIDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)O)CC1CNC(=O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




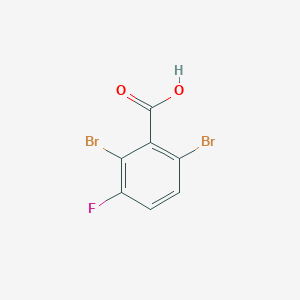
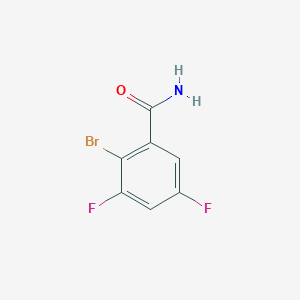
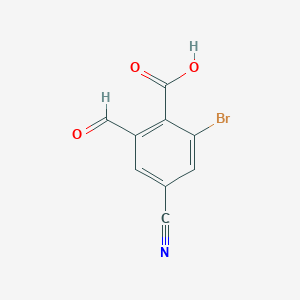
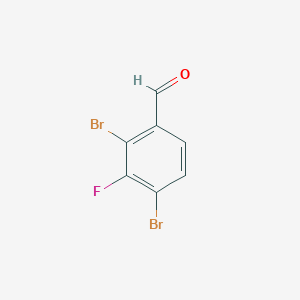
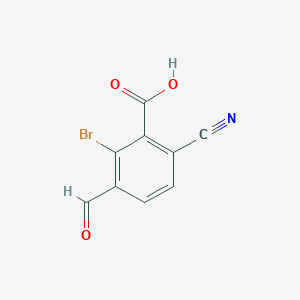
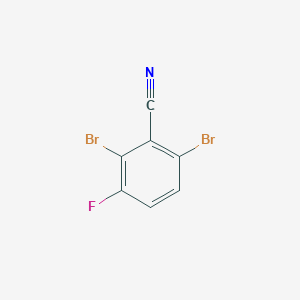
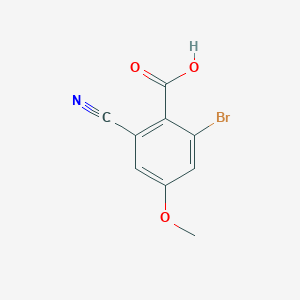




![2-[2-Bromo-3-cyano-6-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1410783.png)
